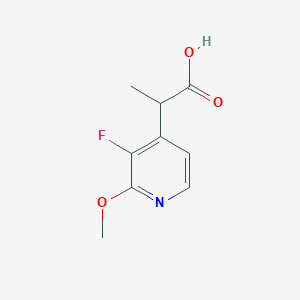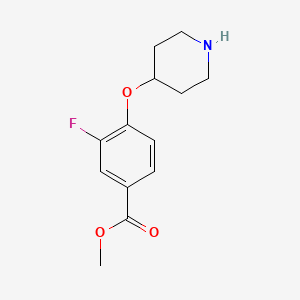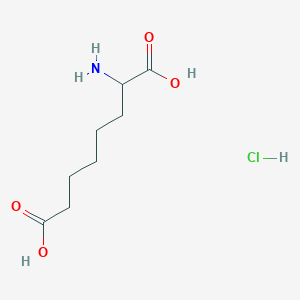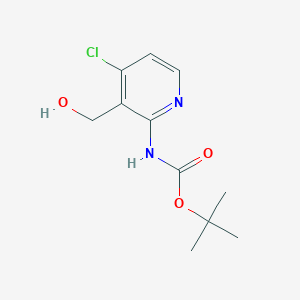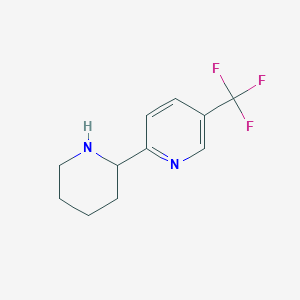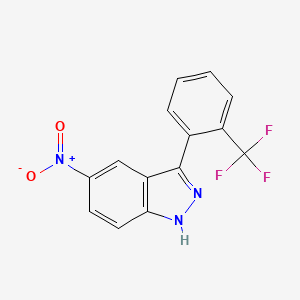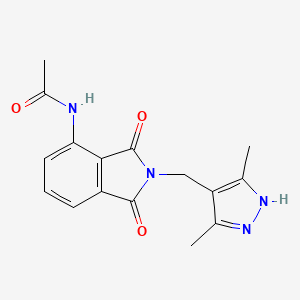
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, also known by its IUPAC name 1- [4-fluoro-3-(trifluoromethyl)phenyl]ethanone , has the molecular formula C9H6F4O. Its molecular weight is approximately 206.14 g/mol . This compound belongs to the class of cyclobutanecarbonitriles and contains both fluorine and trifluoromethyl groups.
Méthodes De Préparation
The synthetic route for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves the following steps:
Acylation Reaction: Start with 4-fluoroacetophenone, which reacts with trifluoroacetic anhydride to form the corresponding acylated intermediate.
Cyclobutanecarbonitrile Formation: The acylated intermediate undergoes a cyclization reaction using sodium cyanide (NaCN) as the nucleophile to yield this compound.
Industrial production methods typically involve scaled-up versions of these synthetic steps, ensuring high purity and yield.
Analyse Des Réactions Chimiques
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can participate in various chemical reactions:
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups.
Oxidation: Oxidation of the alcohol or alkane moiety can lead to different products.
Common reagents include reducing agents (such as lithium aluminum hydride), nucleophiles (like Grignard reagents), and oxidizing agents (such as potassium permanganate).
Applications De Recherche Scientifique
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Materials Science: It may serve as a building block for designing novel materials.
Agrochemicals: Its properties could be relevant for crop protection.
Mécanisme D'action
The exact mechanism of action remains an active area of research. its trifluoromethyl and phenyl moieties suggest interactions with biological targets, possibly affecting enzymatic processes or receptor binding.
Comparaison Avec Des Composés Similaires
While 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is relatively unique, similar compounds include 4-(trifluoromethyl)phenol and 3-[4-(trifluoromethyl)phenyl]cyclobutan-1-one . These related structures share some features but differ in functional groups and ring sizes.
Propriétés
Formule moléculaire |
C12H9F4N |
|---|---|
Poids moléculaire |
243.20 g/mol |
Nom IUPAC |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F4N/c13-10-3-2-8(6-9(10)12(14,15)16)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
Clé InChI |
XGDBXTRAVRDSBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


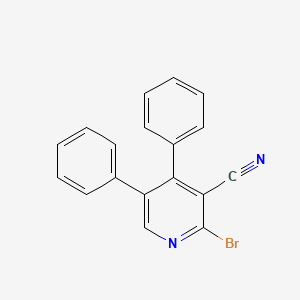
![tert-butyl (2S)-2-(5-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B13090286.png)
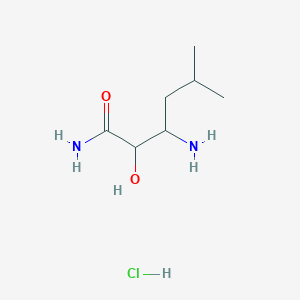
![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
![tert-Butyl 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B13090303.png)
![Bicyclo[1.1.1]pentan-1-ylhydrazine](/img/structure/B13090313.png)
